1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolone core, a dimethylthiazole moiety, and a dimethylaminopropyl side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylthiazole Moiety: This step often involves coupling reactions, such as the use of thiazole derivatives and suitable coupling agents.
Attachment of the Dimethylaminopropyl Side Chain: This can be done through nucleophilic substitution reactions, where the dimethylaminopropyl group is introduced to the intermediate compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the thiazole moiety can be reduced to alcohols.
Substitution: The dimethylaminopropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.
Reduction Products: Alcohols derived from the carbonyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a pyridin-4-yl group.
Uniqueness: The unique combination of the pyrrolone core, dimethylthiazole moiety, and dimethylaminopropyl side chain in 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one provides distinct chemical properties and potential biological activities, differentiating it from similar compounds.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-12-19(28-13(2)22-12)17(25)15-16(14-7-5-8-21-11-14)24(20(27)18(15)26)10-6-9-23(3)4/h5,7-8,11,16,26H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJJWGLJKQFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCCN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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